

N-Cyanoacetylurethane: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Cyanoacetylurethane

Cat. No.: B033127

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyanoacetylurethane, a versatile chemical intermediate, has played a significant, albeit often behind-the-scenes, role in the advancement of pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthesis of this compound. It details the progression from early, low-yield synthetic methods to modern, efficient protocols. The document further elucidates the critical applications of **N**-Cyanoacetylurethane as a key building block in the development of targeted therapeutics, including cathepsin K inhibitors for osteoporosis and inhibitors of the PICK1 PDZ domain for neurological disorders, as well as its utility in the agrochemical sector. This guide serves as a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical pathways and workflows to support researchers and professionals in drug development and chemical synthesis.

Introduction

N-Cyanoacetylurethane (CAS 6629-04-5), systematically named ethyl N-(2-cyanoacetyl)carbamate, is a chemical compound characterized by the presence of a cyano group and a urethane moiety attached to an acetyl backbone.^{[1][2]} Its unique molecular architecture, combining both electron-withdrawing and electron-donating features, imparts a

high degree of reactivity, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds.^{[3][4]} While not typically an active pharmaceutical ingredient itself, **N-Cyanoacetylurethane** is a crucial intermediate in the synthesis of bioactive molecules.^[5] Its applications span from the development of treatments for bone diseases and neurological conditions to the formulation of advanced agrochemicals.^{[3][6][7]} This guide traces the historical journey of **N-Cyanoacetylurethane** from its initial discovery to its current applications, providing a technical foundation for its synthesis and utilization.

Discovery and Historical Evolution of Synthesis


The first documented synthesis of **N-Cyanoacetylurethane**, then referred to as "Cyanacetylurethan," dates back to 1909 by M. Conrad and A. Schulze.^[8] Their method involved the reaction of cyanoacetic acid with urethane using acetic anhydride as a condensation agent. However, this pioneering work resulted in a modest yield of only 45%.^[8]

A significant improvement in the synthesis was reported nearly half a century later. In 1956, M. R. Atkinson, G. Shaw, and R. N. Warrener published a method utilizing phosphorus oxychloride (POCl_3) as the condensation agent, which increased the yield to 75%.^[8]

Further refinement of the synthesis came in the 1970s. A 1974 patent outlined a process that significantly enhanced the yield and purity of the final product.^[8] This method employed phosphorus oxychloride in the presence of an aprotic solvent, such as toluene, and dimethylformamide (DMF). This improved process was capable of producing **N-Cyanoacetylurethane** with a yield of 91% and a purity of 99%.^[8] This high-yield method forms the basis of many modern synthetic protocols.

An alternative synthetic route involves the reaction of acetylurethane with a cyanating agent like thionyl chloride (SOCl_2).^{[2][9]}

Evolution of **N-Cyanoacetylurethane** Synthesis

[Click to download full resolution via product page](#)

Caption: Historical progression of **N-Cyanoacetylurethane** synthesis methods.

Physicochemical Properties

N-Cyanoacetylurethane is a pale yellow solid at room temperature.[10] It is soluble in dimethyl sulfoxide (DMSO) and methanol.[10] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₈ N ₂ O ₃	[11]
Molecular Weight	156.14 g/mol	[11]
Melting Point	167-169 °C	[10]
Boiling Point (est.)	280.35 °C	[10]
Density (est.)	1.197 g/cm ³	[10]
Refractive Index (est.)	1.5010	[10]
CAS Number	6629-04-5	[11]

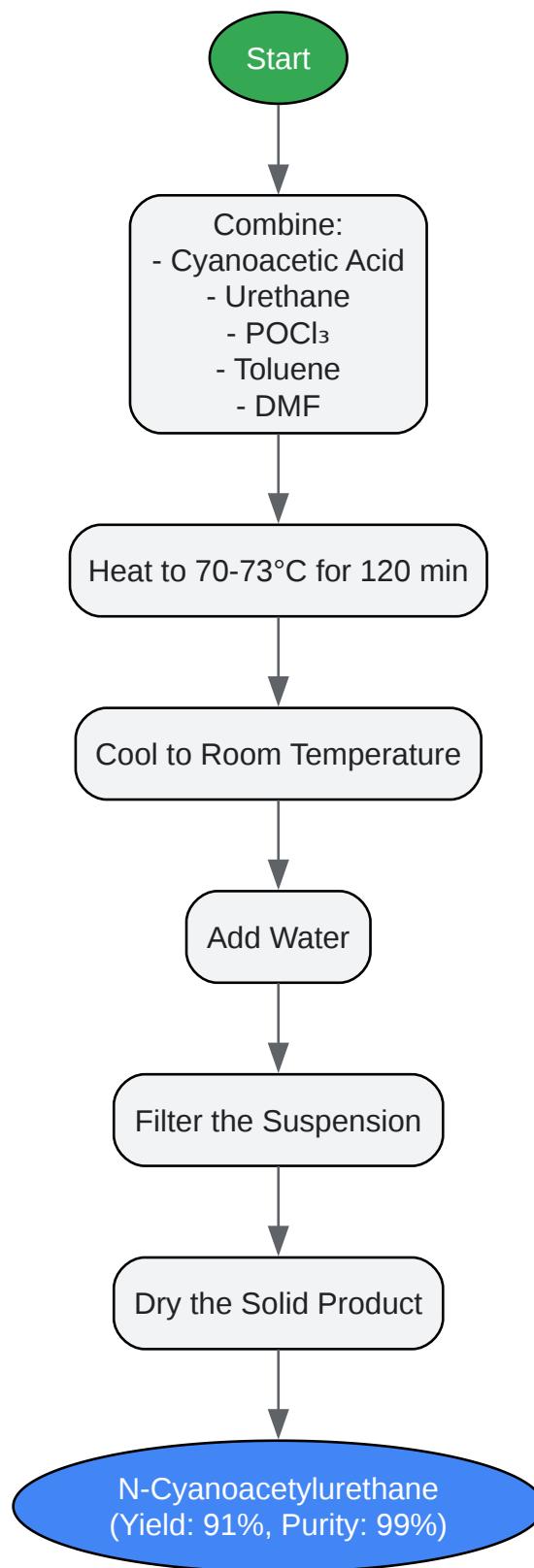
Experimental Protocols

This section provides a detailed experimental protocol for the high-yield synthesis of **N-Cyanoacetylurethane**, adapted from the 1974 patent.[\[8\]](#)

High-Yield Synthesis of N-Cyanoacetylurethane

Materials:

- Cyanoacetic acid (1.0 mole)
- Urethane (ethyl carbamate) (1.1 mole)
- Phosphorus oxychloride (0.52 mole)
- Toluene (200 g)
- Dimethylformamide (30 g)
- Water


Procedure:

- In a suitable reaction vessel, combine cyanoacetic acid (1.0 mole), urethane (1.1 mole), phosphorus oxychloride (0.52 mole), toluene (200 g), and dimethylformamide (30 g).

- Heat the mixture to a temperature of 70-73 °C for a duration of 120 minutes.
- After the reaction period, cool the mixture to room temperature.
- To the cooled suspension, add 400 g of water.
- Isolate the solid product by filtration.
- Dry the collected solid to obtain **N-Cyanoacetylurethane**.

Expected Outcome: This procedure is reported to yield **N-Cyanoacetylurethane** in approximately 91% yield with a purity of 99%.^[8]

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the high-yield synthesis of **N-Cyanoacetylurethane**.

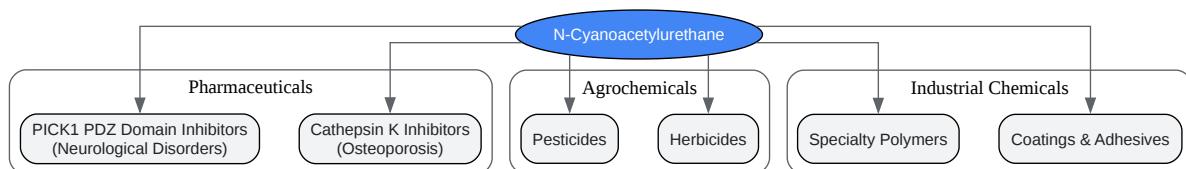
Applications in Drug Discovery and Agrochemicals

N-Cyanoacetylurethane's utility lies in its role as a versatile precursor for a range of specialized chemicals.

Pharmaceutical Applications

N-Cyanoacetylurethane is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and bone diseases.[3][6]

- Inhibitors of the PICK1 PDZ Domain: It is used in the synthesis of inhibitors targeting the PDZ domain of Protein Interacting with C Kinase-1 (PICK1).[12] These inhibitors have potential therapeutic applications in conditions such as brain ischemia, pain, and addiction. [12]
- Cathepsin K Inhibitors: The compound serves as a precursor for the synthesis of cathepsin K inhibitors.[12] Cathepsin K is a protease involved in bone resorption, and its inhibition is a therapeutic strategy for osteoporosis.[1][3]


Agrochemical Applications

In the agrochemical industry, **N-Cyanoacetylurethane** is utilized in the formulation of pesticides and herbicides.[3][7] Its derivatives can be designed to have enhanced efficacy and improved environmental degradation profiles.[9]

Other Industrial Applications

N-Cyanoacetylurethane also finds use in polymer chemistry for the creation of specialty polymers with enhanced thermal stability and mechanical properties.[3][7] Additionally, it can be employed in the development of coatings and adhesives.[7]

Applications Overview

[Click to download full resolution via product page](#)

Caption: Major application areas of **N-Cyanoacetylurethane** as a chemical intermediate.

Conclusion

N-Cyanoacetylurethane stands as a testament to the enduring importance of foundational chemical intermediates in scientific innovation. From its initial low-yield synthesis over a century ago to the highly efficient methods employed today, its journey reflects the progress of synthetic organic chemistry. Its continued relevance in the development of novel pharmaceuticals for a range of debilitating diseases and in the formulation of advanced agrochemicals underscores its significance. This technical guide provides a comprehensive overview of **N-Cyanoacetylurethane**, offering valuable insights for researchers and professionals engaged in chemical synthesis and drug development, and serves as a foundation for future explorations of its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]

- 3. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Berichte der Deutschen Chemischen Gesellschaft 1909., 42. Jahrgang (4 Bde.) von Jacobson, P. (Redacteur):: Gut (1909) 1. Auflage. | Versandantiquariat Höbald [zvab.com]
- 6. N-cyanoacetylurethane used as an important benchmark for measuring drug quality [handom-chem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy N-Cyanoacetylurethane | 6629-04-5 [smolecule.com]
- 10. Synthesis routes of N-Cyanoacetylurethane [benchchem.com]
- 11. N-Cyanoacetylethylcarbamate | C6H8N2O3 | CID 23112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-CYANOACETYLURETHANE | 6629-04-5 [chemicalbook.com]
- To cite this document: BenchChem. [N-Cyanoacetylurethane: A Comprehensive Technical Guide on its Discovery, History, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033127#discovery-and-history-of-n-cyanoacetylurethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com